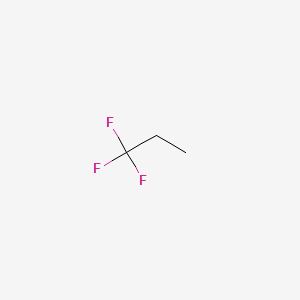

1,1,1-Trifluoropropane

Übersicht

Beschreibung

1,1,1-Trifluoropropane is an organic compound with the molecular formula C3H5F3 . It is a colorless, flammable gas with a faintly sweet odor. This compound is part of the fluorinated hydrocarbons family and is used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

1,1,1-Trifluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropene with hydrogen bromide in the presence of an activated carbon catalyst at elevated temperatures (150°C to 800°C) . Another method involves the reaction of 1,1,1-trifluoro-2-propanol with appropriate reagents . Industrial production often employs continuous flow processes to ensure high conversion rates and selectivity .

Analyse Chemischer Reaktionen

1,1,1-Trifluoropropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,1,1-trifluoropropanone and 3,3,3-trifluoropropanal .

Substitution: It can react with halogens to form compounds like 3-bromo-1,1,1-trifluoropropane .

Reduction: It can be reduced under specific conditions to form other fluorinated hydrocarbons.

Common reagents used in these reactions include hydrogen bromide , halogens , and oxidizing agents . The major products formed depend on the reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1,1,1-Trifluoropropane serves as an important intermediate in the synthesis of various organic compounds. It is particularly notable for its role in the production of:

- 3-Bromo-1,1,1-trifluoropropane : This compound is synthesized through the reaction of 3,3,3-trifluoropropene with hydrogen bromide in the presence of a catalyst. The process is characterized by high yields and selectivity, making it economically advantageous for large-scale production. This intermediate has been utilized in the synthesis of anti-cancer drugs and industrially significant phenylalkoxysilanes .

- Chlorinated derivatives : The directed chlorination of this compound produces various chlorinated compounds that have applications in pharmaceuticals and agrochemicals. For instance, chlorinated derivatives are used as active ingredients in pesticides and herbicides .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized in the development of radiolabeled compounds for positron emission tomography (PET). For example:

- Radiolabeled analogs : Studies have indicated that 3-bromo-1,1,1-trifluoropropane can be used to create radiolabeled compounds suitable for PET imaging. These compounds are vital for studying biological processes and drug interactions in vivo .

Industrial Applications

In industrial settings, this compound is employed as a solvent and refrigerant due to its favorable thermodynamic properties. Its applications include:

- Solvent for chemical reactions : The compound is effective in dissolving various organic materials and is often used in reaction media for synthesizing fluorinated compounds.

- Refrigerant : As a refrigerant, this compound offers low toxicity and minimal environmental impact compared to traditional refrigerants. Its thermodynamic efficiency makes it suitable for use in refrigeration systems .

Environmental Considerations

Despite its utility, the environmental impact of this compound must be considered. It is classified as a greenhouse gas with a long atmospheric lifetime. Monitoring its emissions is crucial to mitigate potential climate change effects.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for anti-cancer drugs | High yield and selectivity |

| Pharmaceutical | Radiolabeled compounds for PET imaging | Enhances imaging capabilities |

| Industrial | Solvent and refrigerant | Low toxicity; environmentally friendly |

Case Study 1: Synthesis of Anti-Cancer Drugs

A notable application of 3-bromo-1,1,1-trifluoropropane is in the synthesis of anti-cancer drugs. Research indicates that this compound can be efficiently produced with high selectivity using advanced catalytic methods . This has led to the development of new therapeutic agents that are currently undergoing clinical trials.

Case Study 2: Refrigeration Systems

In industrial refrigeration systems, the adoption of this compound has been shown to reduce overall energy consumption while maintaining effective cooling performance. A comparative study demonstrated that systems using this refrigerant operate more efficiently than those using traditional hydrofluorocarbons (HFCs) .

Wirkmechanismus

The mechanism of action of 1,1,1-trifluoropropane involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical and physical properties of the target molecules, leading to various effects. The pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trifluoropropane can be compared with other similar compounds such as:

1,1,1-Trifluoro-2-propanol: This compound has similar fluorinated groups but differs in its hydroxyl group, leading to different chemical properties and applications.

3,3,3-Trifluoropropene: This compound is an unsaturated analog of this compound and is used as a precursor in its synthesis.

The uniqueness of this compound lies in its stability and reactivity, making it suitable for various industrial and research applications .

Biologische Aktivität

1,1,1-Trifluoropropane (TFP) is a fluorinated hydrocarbon that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique chemical properties make it a candidate for diverse applications, but its biological activity remains an area of active research. This article reviews the biological activity of TFP, focusing on its interactions with biological systems, potential toxicity, and therapeutic implications.

This compound is characterized by its trifluoromethyl group, which significantly alters its reactivity and interaction with biological molecules. The molecular formula is C₃H₅F₃, and it exhibits low toxicity levels in comparison to other fluorinated compounds.

Research indicates that TFP may interact with various biological systems through several mechanisms:

- Enzyme Inhibition : TFP has been identified as a potent inhibitor of carboxylesterases (CEs), which play a crucial role in the metabolism of xenobiotics and endogenous compounds. Studies have shown that TFP-containing compounds can significantly inhibit the activity of mammalian CEs, leading to altered pharmacokinetics of drugs and potential therapeutic benefits in certain contexts .

- Microtubule Stabilization : Although not directly studied for TFP itself, related compounds have demonstrated the ability to stabilize microtubules. This stabilization can affect cell division and has implications for cancer therapy .

- Inflammatory Response Modulation : Preliminary studies suggest that TFP might influence inflammatory pathways. For instance, it may interact with signaling pathways involved in cytokine release, potentially modulating inflammation .

Toxicological Profile

The toxicity of this compound has been assessed in various studies:

Case Studies

Several case studies illustrate the biological activity and potential applications of TFP:

-

Case Study 1: Enzyme Interaction

A study evaluated the inhibition constants of TFP on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated that TFP acts as a slow tight-binding inhibitor with significant effects on enzyme activity at varying concentrations . -

Case Study 2: Microtubule Dynamics

Research involving fluorinated compounds similar to TFP demonstrated enhanced microtubule stabilization in cancer cell lines. These findings suggest potential applications in cancer therapeutics by leveraging the compound's structural properties to influence cell cycle dynamics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3/c1-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWQLICBSFIDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883378 | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-07-8, 94458-05-6 | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.